N-[3-(2-phenylmorpholin-4-yl)propyl]naphthalene-2-sulfonamide
Description
2-Amino-3-methoxy-6-(trifluoromethyl)benzaldehyde is a substituted benzaldehyde derivative featuring a unique combination of functional groups: an amino (-NH₂) group at position 2, a methoxy (-OCH₃) group at position 3, and a trifluoromethyl (-CF₃) group at position 5. This structure confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The amino and methoxy groups are electron-donating, enhancing nucleophilic reactivity at the aldehyde group, while the electron-withdrawing -CF₃ group stabilizes the aromatic ring and influences regioselectivity in reactions .
Properties
IUPAC Name |
N-[3-(2-phenylmorpholin-4-yl)propyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c26-29(27,22-12-11-19-7-4-5-10-21(19)17-22)24-13-6-14-25-15-16-28-23(18-25)20-8-2-1-3-9-20/h1-5,7-12,17,23-24H,6,13-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAVBJSAOLWBKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-phenylmorpholin-4-yl)propyl]naphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the core morpholine structure. The naphthalene sulfonamide moiety is then attached through a sulfonamide formation reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: : Reduction reactions can be performed on the sulfonamide group.
Substitution: : The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: : Naphthoquinones
Reduction: : Reduced sulfonamide derivatives
Substitution: : Substituted morpholines
Scientific Research Applications
Medicinal Chemistry
Naphthalene sulfonamides have been extensively studied for their biological activities, particularly in the treatment of various diseases. The compound N-[3-(2-phenylmorpholin-4-yl)propyl]naphthalene-2-sulfonamide exhibits significant promise in the following areas:
Anticancer Activity
Research indicates that naphthalene sulfonamides can inhibit cancer cell proliferation. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells by disrupting microtubule dynamics and interfering with cell cycle progression. The morpholine moiety enhances the compound's ability to penetrate cellular membranes, potentially increasing its efficacy against tumors .
Antimicrobial Properties
Sulfonamides are traditionally known for their antimicrobial properties. This compound has been evaluated for its activity against various bacterial strains. The compound's structure allows it to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, thereby exerting bacteriostatic effects .
Pharmacological Applications
The pharmacological profile of this compound suggests several therapeutic uses:
Treatment of Inflammatory Diseases
This compound has shown potential in treating inflammatory diseases due to its ability to modulate immune responses. It may inhibit pro-inflammatory cytokines and chemokines, which are crucial in the pathogenesis of conditions like rheumatoid arthritis and inflammatory bowel disease .
Neurological Disorders
The morpholine group in the compound is associated with neuroprotective effects. Preliminary studies suggest that it could be beneficial in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
Biochemical Research
In biochemical studies, this compound serves as a valuable tool for understanding enzyme mechanisms and cellular processes.
Enzyme Inhibition Studies
The compound is utilized in enzyme inhibition assays to explore its interactions with specific targets such as carbonic anhydrases and proteases. These studies help elucidate the structure-activity relationship (SAR) of sulfonamide derivatives and guide further drug development .
Cellular Signaling Pathways
Research into how this compound affects cellular signaling pathways can provide insights into its mechanism of action. For example, it may influence pathways involved in cell survival and apoptosis, making it a candidate for further investigation in cancer therapy .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Mechanism of Action
The mechanism by which N-[3-(2-phenylmorpholin-4-yl)propyl]naphthalene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The reactivity and applications of 2-amino-3-methoxy-6-(trifluoromethyl)benzaldehyde can be contextualized by comparing it to structurally related benzaldehyde derivatives:
2-Nitro-4-(trifluoromethyl)benzaldehyde (Compound 10 in ) Substituents: Nitro (-NO₂) at position 2, -CF₃ at position 3. Key Differences: The nitro group is strongly electron-withdrawing, reducing electron density at the aldehyde compared to the amino group in the target compound. This difference likely results in lower nucleophilic reactivity but greater stability under acidic conditions. Applications: Used in synthesizing hemiaminal derivatives via reactions with 2-aminopyrimidine, achieving crystalline products suitable for X-ray analysis .
4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde () Substituents: A pyridinyl ring substituted with -CF₃ at position 5, attached to benzaldehyde at position 4. Key Differences: The pyridinyl heterocycle introduces aromatic π-stacking capabilities and alters solubility. The -CF₃ group on the pyridine ring may enhance lipophilicity, making this compound more suitable for pharmaceutical applications.
Metsulfuron Methyl Ester () Substituents: A triazine-based sulfonylurea herbicide with -CF₃ and methoxy groups. The trifluoromethyl group improves metabolic stability and target binding. Applications: Herbicidal activity via acetolactate synthase inhibition .
Comparative Data Table
*Calculated based on formula C₉H₈F₃NO₂.
Research Findings and Trends
- Electronic Effects: The amino and methoxy groups in the target compound enhance electron density at the aldehyde, favoring nucleophilic additions (e.g., Schiff base formation) compared to nitro-substituted analogs, which require harsher conditions .
- Stability : The -CF₃ group in all compared compounds improves thermal and oxidative stability, critical for storage and reaction design.
- Applications: While nitro- and pyridinyl-substituted benzaldehydes are prioritized in materials science and drug discovery, the target compound’s amino group may enable bioactivity in medicinal chemistry, analogous to sulfonylurea herbicides .
Computational Insights
Density functional theory (DFT) studies (e.g., Becke’s hybrid functionals in and Lee-Yang-Parr correlation in ) could model the electronic structure of these compounds, predicting reaction sites and stability. For instance, exact exchange terms in DFT may better capture the electron-withdrawing effects of -CF₃, aiding in reactivity predictions .
Biological Activity
N-[3-(2-phenylmorpholin-4-yl)propyl]naphthalene-2-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a naphthalene sulfonamide core, which is known for its diverse biological applications, particularly as an antimicrobial and anticancer agent.
Anticancer Properties
Recent studies have indicated that sulfonamide derivatives, including this compound, exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth and metastasis. For instance, sulfonamides have been shown to modulate cell proliferation and angiogenesis, which are critical processes in cancer progression .
Antimicrobial Activity
Sulfonamides are well-known for their bacteriostatic properties. They function by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis. This inhibition leads to the cessation of bacterial growth. Studies suggest that this compound may possess similar antimicrobial activity, making it a candidate for further exploration in developing new antibiotics .
Enzyme Inhibition
Research has highlighted the compound's potential as an enzyme inhibitor, particularly concerning protein-protein interactions (PPIs). For example, it has been suggested that compounds with similar structures can disrupt the KEAP1-NRF2 interaction, leading to enhanced antioxidant responses in cells. This property may position it as a therapeutic agent against oxidative stress-related diseases .
Study 1: Anticancer Activity
In a recent study focusing on naphthalene sulfonamide derivatives, researchers found that certain compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines. The study indicated that modifications to the naphthalene core could enhance cytotoxicity and selectivity towards cancer cells .
Study 2: Antimicrobial Efficacy
A comparative analysis of several sulfonamide derivatives revealed that this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating its potential as an effective antimicrobial agent .
Study 3: Enzyme Interaction
In vitro assays demonstrated that the compound inhibited KEAP1-NRF2 interactions with a Kd value of 24 nM, suggesting strong binding affinity and potential therapeutic implications in diseases characterized by oxidative stress and inflammation .
Summary Table of Biological Activities
Q & A
Basic Questions
Q. What are the recommended synthetic routes for N-[3-(2-phenylmorpholin-4-yl)propyl]naphthalene-2-sulfonamide?
- Methodological Answer : The synthesis typically involves coupling a naphthalene sulfonyl chloride derivative with a morpholine-containing amine precursor. Key steps include:
- Reaction Conditions : Use polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to generate the oxyanion intermediate.
- Purification : Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1), followed by extraction with ethyl acetate and drying over anhydrous Na₂SO₄ .
- Yield Optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of sulfonyl chloride to amine) and reaction time (2–6 hours) to minimize side products.
Q. How is the compound characterized structurally?
- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. For this sulfonamide:
- Crystal System : Monoclinic, space group P2₁/n with unit cell parameters a = 8.0694 Å, b = 15.2168 Å, c = 14.0996 Å, and β = 92.505° .
- Data Collection : Use a Cu Kα radiation source with multi-scan absorption correction (e.g., Agilent SuperNova diffractometer).
- Refinement : Least-squares refinement on F² achieves reliability factors R = 0.041 and wR = 0.118 .
Q. What safety protocols are advised when handling this compound?
- Methodological Answer : General sulfonamide handling guidelines include:
- Eye/Skin Exposure : Flush eyes with water for 15 minutes; wash skin with soap and water. Remove contaminated clothing .
- Ingestion : Seek immediate medical attention; do not induce vomiting.
- Storage : Store in a cool, dry environment away from oxidizing agents.
Advanced Questions
Q. How can researchers optimize reaction yields for this sulfonamide derivative?
- Methodological Answer :
- Solvent Screening : Test DMF, THF, or acetonitrile to balance solubility and reactivity.
- Catalyst Use : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
- Post-Reaction Workup : Employ column chromatography (silica gel, gradient elution) for high-purity isolation .
Q. What challenges arise in crystallizing this compound, and how are they resolved?
- Methodological Answer :
- Challenges : Polymorphism and solvent inclusion due to flexible propylmorpholine side chains.
- Solutions :
- Use slow evaporation in mixed solvents (e.g., methanol:water, 4:1).
- Optimize temperature (4°C for nucleation control).
- Confirm crystal quality via R factors (< 0.05) and electron density maps .
Q. Which computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with the compound’s SMILES string (
C1COCCN1C2=CC=CC=C2S(=O)(=O)NCCC(C3=CC=CC=C3)N4CCOCC4) to model binding to enzymes (e.g., bacterial efflux pumps). - MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
Q. How should researchers address contradictions in reported spectral data (e.g., NMR shifts) for sulfonamide derivatives?
- Methodological Answer :
- Root Cause Analysis : Compare solvent effects (DMSO vs. CDCl₃) and concentration-dependent aggregation.
- Validation : Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) .
- Database Alignment : Check against crystallographically verified structures in the Cambridge Structural Database .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
